4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
4-Amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-derived heterocyclic compound characterized by a central dihydrothiazole ring fused with a sulfanylidene group. Key structural features include:
- 2,5-Dimethylphenyl group: Positioned at the 3rd carbon of the thiazole ring, introducing steric bulk and aromatic π-system interactions.
- Sulfanylidene moiety: Enhances hydrogen-bonding capacity and redox activity .
This compound’s synthesis likely involves cyclocondensation of thiourea derivatives with α-haloketones or via functionalization of preformed thiazole scaffolds, as seen in analogous syntheses .
Properties
IUPAC Name |
4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-10-7-8-11(2)13(9-10)20-15(18)14(23-17(20)22)16(21)19-12-5-3-4-6-12/h7-9,12H,3-6,18H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLFGEUZSLPINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)NC3CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Cyclopentyl and Dimethylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the thioxo group or the aromatic ring, potentially forming thiols or reduced aromatic compounds.
Substitution: The amino and carboxamide groups can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and bases like sodium hydride (NaH) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated using ChemDraw.
Key Observations :
- Lipophilicity : The cyclopentyl group in the target compound increases LogP compared to ethoxyphenyl () or triazole-containing analogues (), suggesting enhanced membrane permeability but reduced aqueous solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) stabilize the thiazole ring, whereas electron-donating groups (e.g., ethoxy in ) modulate reactivity.
Physicochemical and Spectral Properties
Table 2: Spectroscopic Data Comparison
*Predicted based on analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
